molecular formula C12H14N4O3 B8335168 2,4-Bis(acrylamido)-6-ethoxypyrimidine

2,4-Bis(acrylamido)-6-ethoxypyrimidine

Cat. No.: B8335168
M. Wt: 262.26 g/mol
InChI Key: LCWCVGYESIMHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(acrylamido)-6-ethoxypyrimidine is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

N-[6-ethoxy-2-(prop-2-enoylamino)pyrimidin-4-yl]prop-2-enamide

InChI

InChI=1S/C12H14N4O3/c1-4-9(17)13-8-7-11(19-6-3)16-12(14-8)15-10(18)5-2/h4-5,7H,1-2,6H2,3H3,(H2,13,14,15,16,17,18)

InChI Key

LCWCVGYESIMHNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)NC(=O)C=C)NC(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.54 g (10 mmols) of the product obtained by the procedure described in (1b) are reacted with 1.8 mL of acryloyl chloride, in the presence of 4.2 mL of triethylamine in 100 mL of tetrahydrofuran. The addition is performed dropwise and under cooling in an ice bath. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The solvent is evaporated under vacuum and then 100 mL of water are added to the solid residue to dissolve the TEA.HCl salt. The mixture is then extracted with 3×100 mL CHCl3, the organic phases are combined, dried over MgSO4 and the solvent is finally evaporated in vacuo. A white solid is finally obtained and there is no need for further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.